molecular formula C14H14N4OS B2596237 (E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1798975-43-5

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2596237
M. Wt: 286.35
InChI Key: HZMOXZWLNMAKLT-ONEGZZNKSA-N
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Description

The compound contains an imidazo[1,2-b]pyrazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in organic synthesis and pharmaceutical chemistry . They often exhibit a wide range of biological activities and are used as versatile scaffolds in drug development .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines, which are structurally similar to your compound, are known to be versatile scaffolds in organic synthesis and drug development . They can undergo a variety of reactions, and their reactivity can be influenced by the pattern and position of substitution .

Scientific Research Applications

Material Science and Polymer Applications

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, due to its acrylamide component, shares relevance with research into polyacrylamide applications. Polyacrylamides are extensively utilized in water and wastewater treatment processes, pulp and paper processing, and in the mining and mineral processing industries due to their ability to form hydrogels with water-absorbing properties. This attribute could suggest potential applications of the compound in creating materials with specific absorption and release properties, useful in controlled drug delivery systems and water purification technologies (Taeymans et al., 2004).

Biochemical Research and Drug Development

The presence of imidazo[1,2-b]pyrazol in the compound’s structure indicates its potential in drug discovery and development. Compounds featuring the imidazo[1,2-b]pyrazol scaffold have been explored for their diverse biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Research into organophosphorus azoles incorporating tetra-, penta-, and hexacoordinated phosphorus atoms highlights the significance of such heterocyclic compounds in medicinal chemistry due to their structural diversity and bioactivity (Larina, 2023). Similarly, imidazo[1,2-b]pyridazine derivatives, closely related in structure to imidazo[1,2-b]pyrazoles, have been reviewed for their therapeutic applications, emphasizing the scaffold’s versatility in generating potent bioactive molecules (Garrido et al., 2021).

Chemical Synthesis and Catalysis

The compound's structure suggests utility in synthetic organic chemistry, where its components could act as precursors or intermediates in the synthesis of complex molecules. The pyrazole moiety, in particular, is a pharmacophore in many biologically active compounds and serves as a valuable synthon in organic synthesis. Pyrazole derivatives exhibit a wide range of biological activities, such as anticancer, antiviral, and anti-HIV properties, making them an interesting target for combinatorial chemistry and medicinal chemistry research (Dar & Shamsuzzaman, 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the importance of heterocyclic compounds in pharmaceutical chemistry , this compound could have interesting biological activities worth exploring.

properties

IUPAC Name

(E)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-13(4-3-12-2-1-11-20-12)15-7-8-17-9-10-18-14(17)5-6-16-18/h1-6,9-11H,7-8H2,(H,15,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMOXZWLNMAKLT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

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